(3E)-3-[(1-Methyl-1H-indol-3-YL)methylene]-4-(tricyclo[3.3.1.1~3,7~]dec-2-ylidene)dihydro-2,5-furandione
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Overview
Description
The compound (3E)-3-[(1-Methyl-1H-indol-3-YL)methylene]-4-(tricyclo[3311~3,7~]dec-2-ylidene)dihydro-2,5-furandione is a complex organic molecule featuring an indole moiety and a tricyclic decylidene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[(1-Methyl-1H-indol-3-YL)methylene]-4-(tricyclo[3.3.1.1~3,7~]dec-2-ylidene)dihydro-2,5-furandione typically involves multi-step organic reactions. One common approach starts with the preparation of the indole derivative, followed by the formation of the tricyclic decylidene structure. Key steps include:
Formation of the Indole Derivative: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Construction of the Tricyclic Decylidene Structure: This involves cyclization reactions, often using Diels-Alder reactions to form the tricyclic core.
Coupling of the Indole and Tricyclic Structures: This step typically involves a condensation reaction, where the indole derivative is reacted with a suitable aldehyde or ketone to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound (3E)-3-[(1-Methyl-1H-indol-3-YL)methylene]-4-(tricyclo[3.3.1.1~3,7~]dec-2-ylidene)dihydro-2,5-furandione can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The carbonyl groups in the furanone ring can be reduced to form dihydrofuran derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Indole-3-carboxylic acids.
Reduction: Dihydrofuran derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.
Biology
In biological research, derivatives of this compound are explored for their potential as bioactive molecules. The indole moiety is known for its presence in many natural products and pharmaceuticals, making this compound a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic effects. The indole structure is a common motif in many drugs, and modifications to this compound could lead to new treatments for various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or advanced coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of (3E)-3-[(1-Methyl-1H-indol-3-YL)methylene]-4-(tricyclo[3.3.1.1~3,7~]dec-2-ylidene)dihydro-2,5-furandione involves interactions with molecular targets such as enzymes or receptors. The indole moiety can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions. The tricyclic structure may provide additional binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxaldehyde: Shares the indole moiety but lacks the tricyclic structure.
Tricyclo[3.3.1.1~3,7~]decane derivatives: Share the tricyclic core but lack the indole moiety.
Uniqueness
The uniqueness of (3E)-3-[(1-Methyl-1H-indol-3-YL)methylene]-4-(tricyclo[3.3.1.1~3,7~]dec-2-ylidene)dihydro-2,5-furandione lies in its combination of an indole moiety with a tricyclic decylidene structure, providing a distinct set of chemical and biological properties not found in simpler analogs.
This detailed overview highlights the significance of (3E)-3-[(1-Methyl-1H-indol-3-YL)methylene]-4-(tricyclo[3311~3,7~]dec-2-ylidene)dihydro-2,5-furandione in various scientific and industrial fields
Properties
Molecular Formula |
C24H23NO3 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
(4E)-3-(2-adamantylidene)-4-[(1-methylindol-3-yl)methylidene]oxolane-2,5-dione |
InChI |
InChI=1S/C24H23NO3/c1-25-12-17(18-4-2-3-5-20(18)25)11-19-22(24(27)28-23(19)26)21-15-7-13-6-14(9-15)10-16(21)8-13/h2-5,11-16H,6-10H2,1H3/b19-11+,22-21? |
InChI Key |
PCERBWFZAMREHK-IEDMXBAFSA-N |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=C/3\C(=C4C5CC6CC(C5)CC4C6)C(=O)OC3=O |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=C3C(=C4C5CC6CC(C5)CC4C6)C(=O)OC3=O |
Origin of Product |
United States |
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